Phenol Blue Phenol Blue
Brand Name: Vulcanchem
CAS No.: 2150-58-5
VCID: VC1569854
InChI: InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

Phenol Blue

CAS No.: 2150-58-5

Cat. No.: VC1569854

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Phenol Blue - 2150-58-5

Specification

CAS No. 2150-58-5
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
Standard InChI Key LHGMHYDJNXEEFG-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Canonical SMILES CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Melting Point 133.5 °C

Introduction

Physical and Chemical Properties

Phenol Blue exhibits well-defined physical and chemical properties that determine its behavior in various applications. The compound presents as a powder with specific measurable characteristics as detailed below:

PropertyValueReference
Chemical FormulaC₁₄H₁₄N₂O
Molecular Weight226.27 g/mol
Melting Point133-134°C
Boiling Point361.7°C at 760mmHg
Density1.06 g/cm³
Refractive Index1.6419 (estimate)
pKa6.12±0.24 (Predicted)
λmax608 nm
FormPowder
IUPAC Name4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one

Chemically, Phenol Blue contains a dimethylamino group attached to a phenyl ring, which is connected to a cyclohexa-2,5-dien-1-one structure through an imino linkage. This particular arrangement of atoms contributes to its distinctive spectral properties and color-changing behavior in different environments . The presence of both electron-donating and electron-withdrawing groups within its structure enables the compound to undergo reversible structural changes in response to protonation/deprotonation events or solvent interactions .

Spectral Characteristics

Phenol Blue demonstrates remarkable spectral properties that have been extensively studied using various spectroscopic techniques. One of its most notable characteristics is positive solvatochromism - the ability to exhibit different colors in solvents of varying polarity .

Solvent Effects and Spectral Heterogeneity

Recent research has revealed interesting aspects of Phenol Blue's behavior in different solvents. According to a 2024 study, Phenol Blue exhibits significant spectral heterogeneity in protic solvents (those capable of hydrogen bonding), while in aprotic solvents, it rapidly returns to thermal equilibrium at ultrafast timescales .

The study demonstrated that the lifetime of heterogeneity is longer in methanol compared to ethanol solutions, suggesting a stronger interaction between Phenol Blue and methanol. These findings provide valuable insights into the solvent-solute interactions that govern the compound's behavior in different chemical environments .

Solvent TypeBehaviorHeterogeneity LifetimeReference
Protic Solvents (e.g., Methanol, Ethanol)Long-lived heterogeneityLonger in methanol than ethanol
Aprotic SolventsRapid return to thermal equilibriumUltrafast timescale

Fluorescence Properties

Applications in Scientific Research

Phenol Blue finds various applications across scientific disciplines, primarily due to its unique spectral and chemical properties.

As a pH Indicator

Similar to other compounds in its class, Phenol Blue functions as a pH indicator by undergoing structural changes upon protonation, which alters the distribution of electrons within the molecule. This change in electronic configuration results in shifts in absorbed and reflected wavelengths of light, producing visible color changes that can be used to monitor pH variations in laboratory settings.

In Spectroscopic Studies

Due to its solvatochromic properties, Phenol Blue has been extensively used in spectroscopic studies to investigate solvent-solute interactions. Researchers employ it to understand solvent polarity effects and chemical environment characteristics through observed shifts in absorption spectra .

In Ultrafast Photochemical Research

Photochemical Reaction Dynamics

The photochemical behavior of Phenol Blue has been investigated using advanced computational and experimental methods, revealing fascinating aspects of its reaction dynamics.

Ultrafast Ground State Recovery

A significant finding regarding Phenol Blue is its ability to recover to the ground state extremely quickly after photoexcitation. Pump-probe transient absorption measurements have shown that this recovery occurs within a few hundred femtoseconds .

Ab Initio Studies of Reaction Mechanism

Ab initio (CASSCF) nonadiabatic molecular dynamics with trajectory surface hopping methods have been employed to investigate the ultrafast photochemical reaction mechanism of Phenol Blue. These studies revealed that trajectories starting from the S₁ Franck-Condon point mostly exhibited surface hops (nonadiabatic transitions) from the S₁ state to the S₀ state at approximately 110-120 femtoseconds .

After decaying to the S₀ state, the trajectories bifurcate into two directions (reverse and forward) with nearly equal branching ratios, reaching the vicinity of the S₀ minimum energy point at 200-300 femtoseconds. This finding aligns well with the fast time component of ground state recovery observed in pump-probe measurements .

Vibrational Coherence

Comparative Analysis with Related Compounds

To provide context for understanding Phenol Blue's unique characteristics, it is valuable to compare it with related pH indicators and dyes.

Comparison with Other pH Indicators

While Phenol Blue serves as a pH indicator, it differs from other common indicators such as Bromophenol Blue, Phenol Red, and Bromocresol Green in several ways:

IndicatorpH RangeColor TransitionMolecular FormulaReference
Phenol BlueNot fully specified in sourcesBlue in alkaline, changes in acidicC₁₄H₁₄N₂O
Bromophenol Blue3.0 to 4.6Yellow to blue/purpleC₁₉H₁₀Br₄O₅S
Phenol Red6.4 to 8.0Yellow to redNot specified in sources
Bromocresol Green4.0 to 5.6Yellow to blueC₂₁H₁₄Br₄O₅S

Structure-Property Relationships

Recent Research Developments

Scientific interest in Phenol Blue continues to grow, with recent studies focusing on its unique photochemical and spectroscopic properties.

Spectral Heterogeneity Studies

Recent research published in 2024 has provided deeper insights into the spectral heterogeneity of Phenol Blue in protic solvents. Using femtosecond time-resolved transient absorption spectroscopic measurements with two distinct excitation wavelengths (at shorter and longer wavelength sides of the visible absorption band), researchers demonstrated the existence of long-lived heterogeneity in protic solvents .

This research established that the lifetime of heterogeneity varies with the solvent, being longer in methanol compared to ethanol solutions. These findings contribute to a better understanding of the complex interactions between Phenol Blue and different solvent environments .

Nonradiative Decay Mechanism

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